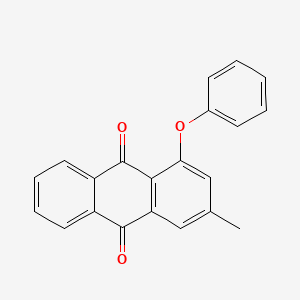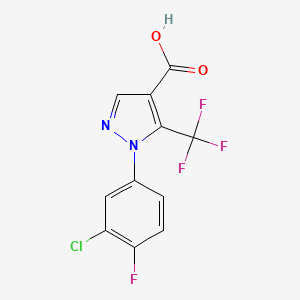
1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring substituted with chloro, fluoro, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with trifluoromethylpyrazole under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of substituents on the pyrazole ring. Similar compounds include:
- 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-ylmethanol
- 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-ylmethanol
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .
Propiedades
Número CAS |
1020237-75-5 |
|---|---|
Fórmula molecular |
C11H5ClF4N2O2 |
Peso molecular |
308.61 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5ClF4N2O2/c12-7-3-5(1-2-8(7)13)18-9(11(14,15)16)6(4-17-18)10(19)20/h1-4H,(H,19,20) |
Clave InChI |
JYMJTFOZNOAISO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


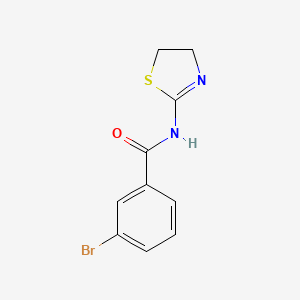
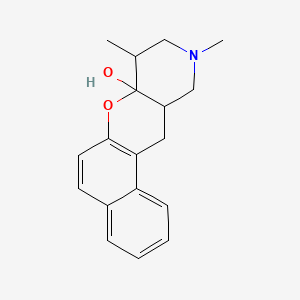



![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
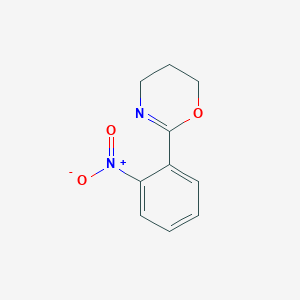
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)

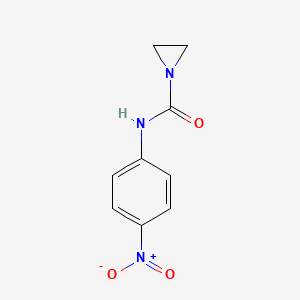
![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
